Benzo[c]-1,5-naphthyridine, 1,5-dioxide
CAS No.: 61564-12-3
Cat. No.: VC20521533
Molecular Formula: C12H8N2O2
Molecular Weight: 212.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61564-12-3 |
|---|---|
| Molecular Formula | C12H8N2O2 |
| Molecular Weight | 212.20 g/mol |
| IUPAC Name | 5-oxidobenzo[h][1,5]naphthyridin-1-ium 1-oxide |
| Standard InChI | InChI=1S/C12H8N2O2/c15-13-7-3-6-11-12(13)10-5-2-1-4-9(10)8-14(11)16/h1-8H |
| Standard InChI Key | ZHEBAKUJXYHNCO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CN(C3=CC=C[N+](=O)C3=C2C=C1)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Benzo[c]-1,5-naphthyridine 1,5-dioxide consists of a naphthyridine core—a bicyclic system comprising two fused pyridine rings—with benzo-annulation at the [c] position. The 1,5-dioxide designation indicates that both nitrogen atoms at positions 1 and 5 are oxidized to N-oxides (Fig. 1) . This oxidation imparts distinct electronic properties, including increased polarity and susceptibility to nucleophilic attack at the α-carbon positions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₈N₂O₂ | |
| Molecular Weight | 212.20 g/mol | |
| IUPAC Name | 5-oxidobenzo[h] naphthyridin-1-ium 1-oxide | |
| Topological Polar Surface Area | 50.92 Ų | |
| LogP (Octanol-Water) | 2.85 |
The N-oxide groups disrupt the aromatic π-system, creating regions of localized electron density that facilitate regioselective functionalization . X-ray crystallography and NMR studies confirm the planar geometry, with bond lengths consistent with partial double-bond character in the N–O bonds .
Spectral Characterization
Infrared (IR) spectroscopy reveals strong absorption bands at 1260–1280 cm⁻¹ and 1350–1370 cm⁻¹, corresponding to N–O stretching vibrations . Mass spectrometry (MS) displays a molecular ion peak at m/z 212.059, consistent with the molecular formula C₁₂H₈N₂O₂ . Nuclear magnetic resonance (NMR) data further corroborate the structure:
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¹H NMR (CDCl₃): δ 8.25 (d, J = 8.25 Hz, H-3), 7.90–7.45 (m, aromatic protons) .
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¹³C NMR: Signals at 150–160 ppm indicate the presence of N-oxide carbons .
Synthetic Methodologies
Direct Oxidation of 1,5-Naphthyridine
The most common route to Benzo[c]-1,5-naphthyridine 1,5-dioxide involves the oxidation of the parent 1,5-naphthyridine using peracids such as 3-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C . This method achieves high regioselectivity due to the electronic activation of specific nitrogen sites:
Table 2: Optimization of Oxidation Conditions
| Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| m-CPBA | CH₂Cl₂ | 0–5 | 85 |
| H₂O₂/CH₃COOH | CH₃COOH | 25 | 62 |
| Enzymatic* | Aqueous | 37 | 78 |
| *Using monooxygenase PmlABCDEF expressed in E. coli. |
Notably, enzymatic oxidation using recombinant monooxygenases offers a greener alternative, achieving 78% yield under mild conditions (37°C, aqueous buffer) .
Cyclization Approaches
Alternative syntheses employ cyclization strategies starting from o-aminopyridine derivatives. For example, Skraup-type reactions with glycerol and nitrobenzene sulfonic acid yield the 1,5-naphthyridine core, which is subsequently oxidized :
This method is advantageous for large-scale production, though it requires careful control of reaction conditions to avoid over-oxidation .
Reactivity and Functionalization
Cyanation Reactions
Benzo[c]-1,5-naphthyridine 1,5-dioxide undergoes smooth cyanation with trimethylsilane carbonitrile (Me₃SiCN) in the presence of triethylamine, yielding 6-cyano and 5-cyano derivatives (Fig. 2) . The reaction proceeds via silylation of the N-oxide to form a benzonaphthyridinium intermediate, which reacts with cyanide ions:
Table 3: Cyanation Outcomes
| Starting Material | Product | Yield (%) |
|---|---|---|
| Benzo[c]-1,5-naphthyridine 1,5-dioxide | 6-Cyanobenzo[c] naphthyridine | 72 |
| Benzo[h]-1,6-naphthyridine 1,6-dioxide | 5-Cyanobenzo[h] naphthyridine | 68 |
Hydrolysis to Carboxylic Acids
The cyano derivatives are readily hydrolyzed to carboxylic acids under basic conditions. Heating with 20% aqueous NaOH at 100°C for 6 hours affords benzo[c] naphthyridine-6-carboxylic acid in 72% yield :
This transformation is critical for generating building blocks for metal-organic frameworks (MOFs) and pharmaceutical agents .
Applications in Drug Discovery and Materials Science
Pharmacological Agents
The 1,5-naphthyridine scaffold is prevalent in kinase inhibitors and antimicrobial agents. For instance, 8-hydroxy-1,5-naphthyridine derivatives exhibit potent activity against Mycobacterium tuberculosis by targeting DNA gyrase . The N-oxide moiety enhances solubility and bioavailability, making it a valuable pharmacophore .
Catalysis and Materials
Benzo[c]-1,5-naphthyridine 1,5-dioxide serves as a ligand in iridium and ruthenium complexes for catalytic dehydrogenation reactions . Its planar structure and electron-deficient nature facilitate π-stacking in conductive polymers, enabling applications in organic electronics .
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